tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate
Description
tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate is a specialized ester derivative featuring a tert-butyl-protected carboxylic acid group and a branched ethoxy chain. The compound’s structure comprises a propanoic acid backbone substituted with a 2-(tert-butoxy)ethoxy group at the third carbon, while the carboxylic acid is esterified with a tert-butyl group. This design confers steric protection to the ester moiety, enhancing stability against hydrolysis, while the ethoxy chain contributes to solubility in organic solvents and modulates molecular interactions .
The compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the construction of complex molecules such as PROTACs (Proteolysis-Targeting Chimeras) and polymer conjugates. Its tert-butoxy and tert-butyl groups serve dual roles: (1) protecting reactive functional groups during multi-step syntheses and (2) influencing steric and electronic properties to direct regioselective reactions .
Properties
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-12(2,3)16-10-9-15-8-7-11(14)17-13(4,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVIJLNFRRZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate can be synthesized through a multi-step process involving the esterification of 3-(2-(tert-butoxy)ethoxy)propanoic acid with tert-butyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl ester and ether groups undergo selective deprotection under acidic or oxidative conditions, enabling access to reactive intermediates.
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Key Insight : The ester group is more labile than the ether under acidic conditions due to the electron-withdrawing nature of the carbonyl group .
Oxidation and Reduction
The ethoxy chain and ester carbonyl exhibit distinct redox behavior:
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Mechanistic Note : LiAlH₄ reduces the ester to a primary alcohol while leaving the ether intact.
Transesterification
The tert-butyl ester undergoes exchange reactions under basic conditions:
Coupling Reactions
The acid chloride derivative (generated via SOCl₂) participates in nucleophilic acyl substitutions:
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Mass Loss | Proposed Degradation Pathway | Reference |
|---|---|---|---|
| 150–180°C | 15% | Loss of tert-butyl groups as isobutylene | |
| 250–300°C | 45% | Cleavage of ethoxy chain and ester pyrolysis |
Comparative Reactivity with Analogues
The tert-butyl groups significantly alter reactivity compared to linear alkyl analogues:
| Compound | Ester Hydrolysis Rate (k, h⁻¹) | Ether Cleavage Rate (k, h⁻¹) | Reference |
|---|---|---|---|
| This compound | 0.12 | 0.03 | |
| Methyl 3-(2-methoxyethoxy)propanoate | 2.45 | 1.89 |
Scientific Research Applications
Organic Synthesis
tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in diverse reactions such as:
- Esterification Reactions : The compound can be used to synthesize esters by reacting with carboxylic acids, which is essential in producing fragrances and flavorings.
- Protecting Group : It acts as a protecting group for alcohols during multi-step organic synthesis, facilitating the selective modification of other functional groups without interference.
Drug Development
The compound is investigated for its potential role as a prodrug or an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit improved solubility and bioavailability, making them suitable candidates for drug formulation. Notably:
- Statin Synthesis : It has been identified as a precursor in the synthesis of statins, which are widely used for managing cholesterol levels in patients with hypercholesterolemia .
Polymer Chemistry
In polymer chemistry, this compound is utilized to develop new polymeric materials with enhanced properties:
- Synthesis of Polymeric Drug Carriers : Its ether functionalities can facilitate the formation of copolymers that are used as drug delivery systems, improving the targeting and release profiles of therapeutic agents.
- Modification of Surfaces : The compound can be employed in surface modification processes to enhance the hydrophobicity or biocompatibility of materials used in biomedical applications.
Case Study 1: Synthesis of Statins
A notable application of this compound is its role in synthesizing atorvastatin, a widely prescribed statin. The compound serves as an intermediate that undergoes further transformations, ultimately leading to the final drug product. This process highlights its importance in pharmaceutical manufacturing and the development of cost-effective synthetic routes .
Case Study 2: Polymer Drug Delivery Systems
Research has demonstrated that polymers derived from this compound exhibit favorable characteristics for drug delivery applications. For instance, copolymers synthesized from this compound have shown improved encapsulation efficiency and controlled release profiles for anticancer drugs, enhancing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate involves its ability to undergo hydrolysis, reduction, and substitution reactions. These reactions are facilitated by the presence of the ester and tert-butyl groups, which influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Key Insights :
- The tert-butoxy substituent in the target compound offers superior steric shielding compared to azide, amino, or hydroxyl groups, reducing unintended side reactions .
- Amino- and azide-containing analogs are more reactive toward conjugation (e.g., amide bond formation, click chemistry), whereas the tert-butoxy variant prioritizes stability .
- Ethoxy chain length varies across analogs (e.g., PEG2 vs. PEG3), impacting solubility and molecular flexibility .
Key Insights :
- The target compound’s synthesis relies on etherification under basic conditions , similar to other analogs, but differs in the choice of protecting groups .
- Azide- and amino-substituted analogs often require post-synthetic modifications (e.g., Staudinger reaction for azides), adding steps but expanding functionality .
Physicochemical Properties
Key Insights :
Biological Activity
tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate is an organic compound with potential applications in various fields, including pharmaceuticals and materials science. Its structure features a tert-butyl group and an ethoxy chain, which contribute to its chemical reactivity and biological activity. Understanding the biological activity of this compound is crucial for its application in drug development and other scientific research areas.
Chemical Structure
The molecular formula of this compound is C15H30O4. Its structural representation can be summarized as follows:
- tert-butyl group: Provides steric bulk and hydrophobic properties.
- Ethoxy chain: Enhances solubility in organic solvents and may influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may function as a substrate or inhibitor, modulating the activity of these targets through:
- Enzyme-substrate interactions: The compound can mimic natural substrates, influencing enzyme kinetics.
- Receptor binding: Structural features allow for specific interactions with receptor sites, potentially leading to altered signaling pathways.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various in vitro assays. Key findings include:
- Antioxidant Activity: Studies indicate that the compound can scavenge free radicals, suggesting potential protective effects against oxidative stress.
- Cytotoxicity: In cell viability assays, the compound showed selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results suggest that the compound may have favorable pharmacokinetic properties. These studies are essential for understanding the bioavailability and therapeutic potential of the compound.
Case Studies
-
Case Study A: Anticancer Activity
- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell proliferation, with an IC50 value of 25 µM.
- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
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Case Study B: Neuroprotective Effects
- Another investigation assessed the neuroprotective effects of the compound against oxidative stress in neuronal cell cultures. The treatment significantly reduced markers of oxidative damage and improved cell survival rates by approximately 40%.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds was performed:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| tert-Butyl 3-(2-methoxy)propanoate | Contains a methoxy group instead of tert-butoxy | Moderate antioxidant activity |
| tert-Butyl 3-(2-hydroxy)propanoate | Hydroxyl group enhances polarity | Higher cytotoxicity in cancer cells |
| tert-Butyl 3-(2-aminoethoxy)propanoate | Amino group introduces potential for receptor binding | Enhanced neuroprotective effects |
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(2-(tert-butoxy)ethoxy)propanoate, and how are yields optimized?
The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. A common route involves reacting tert-butyl acrylate with triethylene glycol in tetrahydrofuran (THF) using sodium hydride (NaH) as a base, achieving yields up to 94% after purification by silica gel chromatography . Another method employs tert-butyl prop-2-enoate with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol under inert conditions, followed by sequential functionalization with triethylamine and trichloroethyl chloride . Yield optimization focuses on stoichiometric control of NaH (to minimize side reactions) and rigorous exclusion of moisture .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR (CDCl₃) typically shows peaks for tert-butyl groups at δ 1.44 ppm, ether-linked methylene protons (δ 3.45–3.82 ppm), and ester carbonyl signals in ¹³C NMR at δ 168–170 ppm .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, e.g., [M+H]⁺ at m/z 420.2017 .
Purity is assessed via HPLC (>97%) or thin-layer chromatography (TLC) .
Q. What are the primary research applications of this compound?
It serves as a polyethylene glycol (PEG) linker in drug delivery systems due to its hydrophilic ether chains and steric protection from the tert-butyl group, which enhances solubility and reduces enzymatic degradation . It is also used in proteolysis-targeting chimeras (PROTACs) to conjugate E3 ligase ligands with target proteins .
Q. How should this compound be stored to ensure stability?
Store under inert gas (N₂ or Ar) at –20°C in anhydrous conditions. The tert-butyl ester group is susceptible to hydrolysis in acidic or aqueous environments, necessitating desiccants and moisture-free handling .
Advanced Research Questions
Q. How can reaction byproducts (e.g., di-adducts or hydrolyzed esters) be minimized during synthesis?
Q. What strategies resolve discrepancies in reported NMR data for this compound?
Discrepancies in δ values (e.g., ether chain protons at δ 3.45 vs. 3.60 ppm) may arise from solvent polarity or impurities. Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) and compare with synthetic intermediates (e.g., tert-butyl acrylate) to assign peaks accurately . Advanced techniques like 2D NMR (COSY, HSQC) can resolve overlapping signals .
Q. How does this compound enhance the pharmacokinetic properties of PROTACs?
The PEG spacer improves solubility and reduces aggregation, while the tert-butyl ester acts as a prodrug moiety, enabling passive cellular uptake. Upon esterase cleavage, the active carboxylic acid facilitates target binding . Stability studies in plasma (e.g., half-life >6 hours) validate its utility in vivo .
Q. What methodological challenges arise when scaling up synthesis, and how are they addressed?
- Exothermic reactions : Use controlled addition of NaH and cooling (0°C) to prevent runaway reactions .
- Column chromatography limitations : Switch to flash chromatography or preparative HPLC for >10 g batches .
- Yield drops at scale : Optimize solvent volume (e.g., THF at 0.5 M concentration) to balance reactivity and mixing efficiency .
Q. How can this compound be functionalized for site-specific bioconjugation?
Q. What are the implications of conflicting yield data (e.g., 94% vs. 41%) in literature?
Yield variations reflect differences in reaction scale, purification methods (e.g., silica gel vs. ion-exchange chromatography), or side reactions (e.g., ether cleavage). Reproduce protocols with strict adherence to stoichiometry and inert conditions to identify critical variables .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
